molecular formula C27H42O9 B586697 Tetrahydro 11-Deoxycorticosterone 21- CAS No. 56162-37-9

Tetrahydro 11-Deoxycorticosterone 21-

Cat. No.: B586697
CAS No.: 56162-37-9
M. Wt: 510.624
InChI Key: GSKNTGPRELRWGP-RVBRMEHISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro 11-Deoxycorticosterone 21- involves the glucuronidation of 11-deoxycorticosterone. This process typically requires the use of glucuronic acid derivatives and specific catalysts to facilitate the reaction. The reaction conditions often include controlled temperature and pH to ensure the successful attachment of the glucuronic acid moiety to the steroid backbone .

Industrial Production Methods: Industrial production of Tetrahydro 11-Deoxycorticosterone 21- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. Quality control measures are implemented to ensure consistency and compliance with research standards .

Chemical Reactions Analysis

Types of Reactions: Tetrahydro 11-Deoxycorticosterone 21- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Mechanism of Action

Tetrahydro 11-Deoxycorticosterone 21- exerts its effects through the process of glucuronidation, a biochemical pathway that attaches glucuronic acid to various substrates. This modification enhances the solubility and excretion of steroid hormones. The molecular targets include enzymes involved in glucuronidation, such as UDP-glucuronosyltransferases . The pathways involved are crucial for the metabolism and clearance of steroid hormones from the body .

Comparison with Similar Compounds

Uniqueness: Tetrahydro 11-Deoxycorticosterone 21- is unique due to its specific glucuronidation at the 21-position, which influences its solubility and metabolic pathways. This distinct modification makes it a valuable tool for studying steroid hormone metabolism and glucuronidation processes .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O9/c1-26-9-7-14(28)11-13(26)3-4-15-16-5-6-18(27(16,2)10-8-17(15)26)19(29)12-35-25-22(32)20(30)21(31)23(36-25)24(33)34/h13-18,20-23,25,28,30-32H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15+,16+,17+,18-,20+,21+,22-,23+,25-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKNTGPRELRWGP-RVBRMEHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858447
Record name (3alpha,5beta)-3-Hydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56162-37-9
Record name (3alpha,5beta)-3-Hydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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